7-Amino-3-ethyl-indan-1-one
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Overview
Description
7-Amino-3-ethyl-indan-1-one is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and synthetic chemistry. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-ethyl-indan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-ethyl-1-indanone and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-ethyl-indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products:
Scientific Research Applications
7-Amino-3-ethyl-indan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-3-ethyl-indan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Indanone: Shares a similar core structure but lacks the amino and ethyl substituents.
2,3-Dihydro-1H-inden-1-one: Another indanone derivative with different substituents
Uniqueness: 7-Amino-3-ethyl-indan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-amino-3-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H13NO/c1-2-7-6-10(13)11-8(7)4-3-5-9(11)12/h3-5,7H,2,6,12H2,1H3 |
InChI Key |
HZDJHSSCIRXHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C2=C1C=CC=C2N |
Origin of Product |
United States |
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